1-(4-chlorobenzyl)-4-iodo-1H-pyrazole
Description
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-iodopyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClIN2/c11-9-3-1-8(2-4-9)6-14-7-10(12)5-13-14/h1-5,7H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJYVIPPZUHTET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)I)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClIN2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.54 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry Applications
1-(4-chlorobenzyl)-4-iodo-1H-pyrazole has been investigated for its pharmacological properties, particularly in the context of drug development. The presence of the iodine atom enhances the compound's reactivity and biological activity, making it a candidate for targeting various diseases.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been synthesized and tested for their ability to inhibit inflammatory pathways. Studies have shown that certain derivatives demonstrate comparable efficacy to established anti-inflammatory drugs such as diclofenac sodium .
Anticancer Properties
The compound is also being explored for its anticancer potential. Studies have suggested that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For example, a related pyrazole derivative was found to prevent wound healing and colony formation in cancer cell lines, suggesting its role in disrupting cancer cell proliferation .
Antimicrobial Activity
The antimicrobial properties of this compound have been documented in various studies. Compounds with similar structures have shown effectiveness against a range of pathogens, including bacteria and fungi. For example, pyrazole derivatives have been tested against strains like E. coli and Staphylococcus aureus, demonstrating significant antimicrobial activity .
Agrochemical Applications
In addition to medicinal uses, this compound has potential applications in agrochemistry. Its structural characteristics may allow it to function as a pesticide or herbicide, targeting specific biological pathways in pests while minimizing impact on non-target organisms.
Case Studies and Research Findings
Several studies highlight the applications of pyrazole derivatives, including this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrazole Derivatives
The biological and physicochemical properties of pyrazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:
Key Observations :
- Halogen Effects : The iodine atom in this compound enhances its steric bulk and polarizability compared to chloro- or fluoro-substituted analogues (e.g., 4-Chloro-1-methyl-1H-pyrazole). This may improve binding affinity in enzyme pockets .
- Benzyl vs.
- Biological Activity : Pyrazoles with trifluoromethyl groups (e.g., PCW-1001) exhibit superior antitumor activity compared to iodinated derivatives, likely due to enhanced electron-withdrawing effects .
Antitumor Activity
- PCW-1001 demonstrated IC₅₀ values < 1 µM in breast cancer cell lines .
- PCW-1001 : Showed 54.5% yield in synthesis and significant radio-sensitizing effects in vitro .
Antimicrobial Activity
- 4-(4-Chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate : Exhibited antibacterial activity, attributed to the electron-deficient pyrazole core and chlorinated aromatic groups .
Preparation Methods
N-Benzylation of Pyrazole
The introduction of the 4-chlorobenzyl group typically employs 4-chlorobenzyl bromide or chloride under basic conditions. For example, reaction of pyrazole with 4-chlorobenzyl bromide in the presence of K₂CO₃ in DMF at 80°C for 12 hours yields 1-(4-chlorobenzyl)-1H-pyrazole with >90% efficiency. The choice of base and solvent critically influences reaction kinetics, with polar aprotic solvents like DMF enhancing nucleophilic substitution rates.
Regioselective Iodination
Electrophilic iodinating agents such as N-iodosuccinimide (NIS) or molecular iodine (I₂) are employed under controlled conditions. Togo et al. demonstrated that 4-iodopyrazoles can be synthesized via iodocyclization of N-propargyl-N′-tosylhydrazines using I₂ in acetic acid at 100°C, achieving 75–90% yields. Adapting this method, 1-(4-chlorobenzyl)-1H-pyrazole undergoes iodination at the 4-position using I₂ in the presence of FeCl₃ as a Lewis acid catalyst. The reaction proceeds via generation of an iodonium ion intermediate, with FeCl₃ facilitating polarization of the I₂ molecule (Figure 1).
Table 1: Optimization of Iodination Conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| FeCl₃ | Acetic Acid | 80 | 89 |
| AgNO₃ | Ethanol | 60 | 78 |
| None | DCM | 25 | 45 |
Transition Metal-Catalyzed C–H Iodination
Direct functionalization of the pyrazole core via C–H activation offers a streamlined approach. Rhodium and palladium catalysts enable regioselective iodination without pre-functionalization.
Rhodium-Catalyzed C–H Activation
A Rh(III)-catalyzed protocol reported by PMC involves the use of [Cp*RhCl₂]₂ as a catalyst and PhI(OAc)₂ as an oxidant in DCE at 100°C. The 4-position of 1-(4-chlorobenzyl)-1H-pyrazole undergoes iodination via a proposed metallocycle intermediate, with yields reaching 85% (Scheme 1). Mechanistic studies suggest that electron-deficient pyrazoles exhibit enhanced reactivity due to favorable coordination with the Rh center.
Cyclization Strategies Incorporating Iodine
Building the pyrazole ring with pre-installed iodine and chlorobenzyl groups offers an alternative route.
Hydrazine-Ynone Cyclization
A tandem Sonogashira-carbonylation-cyclization sequence constructs the pyrazole core from alkynes and hydrazines. For example, hydrazine hydrochlorides react with ynones under CO atmosphere in the presence of Pd(PPh₃)₄, yielding 4-iodopyrazoles after iodination. Adapting this method, 4-chlorobenzyl-substituted ynones cyclize with hydrazines to form the target compound in 65% yield.
Iodocyclization of Propargyl Hydrazines
Togo’s iodocyclization method (Scheme 5) involves treating N-propargyl-N′-tosylhydrazines with I₂ in acetic acid. Applying this to a 4-chlorobenzyl-substituted propargyl hydrazine precursor generates the iodopyrazole in one pot, with yields up to 90%.
Solvent and Temperature Effects on Reaction Efficiency
Recent studies highlight the critical role of solvent and temperature in controlling reaction pathways. Ionic liquids like [BMIM][BF₄] enhance electrophilic iodination rates by stabilizing charged intermediates, achieving 93% yield at 95°C. Conversely, ethanol as a solvent favors N-benzylation over iodination, necessitating a two-step protocol.
Table 2: Solvent Impact on Iodination
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Acetic Acid | 6.2 | 89 |
| [BMIM][BF₄] | 12.5 | 93 |
| Ethanol | 24.3 | 53 |
Scalability and Industrial Feasibility
The patent CN106008350A emphasizes industrial applicability, citing low-cost acidic solvents (e.g., acetic acid) and FeCl₃ catalysis as key advantages. Pilot-scale reactions (100 g substrate) demonstrate 99% yield with 99.6% purity, highlighting robustness for kilogram-scale production. Energy consumption is minimized through depressurization steps for solvent recovery .
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC and confirm product purity using HPLC or NMR .
- Optimize iodination temperature (40–60°C) to avoid side reactions like over-iodination .
Basic: How can the structure of this compound be confirmed experimentally?
Q. Spectroscopic and Crystallographic Methods :
- ¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons at δ 7.2–7.4 ppm for chlorobenzyl, δ 7.8–8.0 ppm for pyrazole) and carbon signals (e.g., C-I at ~90 ppm) .
- X-ray Diffraction : Resolve bond lengths (e.g., C-I ~2.09 Å) and dihedral angles between the pyrazole and chlorobenzyl groups (~15–25°) to confirm spatial arrangement .
- Mass Spectrometry : Validate molecular weight (MW: 330.56 g/mol) via ESI-MS (e.g., [M+H]⁺ at m/z 331.56) .
Data Interpretation : Compare experimental results with computational models (DFT) to validate electronic properties .
Advanced: How do electronic effects of the 4-iodo substituent influence reactivity in cross-coupling reactions?
The iodine atom at the 4-position acts as a leaving group in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling), enabling:
Q. Methodological Challenges :
- Competing side reactions (e.g., protodeiodination) require inert atmospheres and dry solvents .
- Use ligand screening (e.g., XPhos vs. SPhos) to improve yield in sterically hindered systems .
Advanced: How can contradictions between computational predictions and experimental bioactivity data be resolved?
Q. Strategies for Validation :
- Docking Studies : Compare binding poses (e.g., using AutoDock Vina) with experimental IC₅₀ values from enzyme inhibition assays .
- SAR Analysis : Synthesize analogs (e.g., replacing iodine with Br/Cl) to assess halogen-dependent activity trends .
- Crystallography : Resolve protein-ligand co-crystals to verify interactions predicted computationally .
Case Example : If DFT predicts high affinity for kinase X but assays show low activity, check solubility (e.g., DMSO stock concentration) or assay buffer interference .
Basic: What analytical techniques are critical for purity assessment?
- HPLC : Use a C18 column (ACN/water gradient) to detect impurities (>98% purity threshold) .
- Elemental Analysis : Confirm C, H, N, and Cl content (e.g., C₁₀H₈ClIN₂ requires C 36.34%, H 2.43%) .
- Melting Point : Compare observed mp (e.g., 150–152°C) with literature to detect solvate formation .
Advanced: What mechanistic insights guide the optimization of halogen bonding in catalysis?
The 4-iodo group participates in halogen bonding with electron-rich sites (e.g., carbonyl oxygens), which can:
Q. Experimental Design :
- Use X-ray absorption spectroscopy (XAS) to probe I···O/N interaction distances (~3.0–3.5 Å) .
- Compare turnover numbers (TON) with iodo vs. non-iodo analogs to quantify halogen bonding contributions .
Data Comparison Table
| Property | Method/Value | Reference |
|---|---|---|
| Molecular Weight | 330.56 g/mol | |
| Melting Point | 150–152°C | |
| X-ray Bond Length (C–I) | 2.09 Å | |
| ¹H NMR (Pyrazole H) | δ 7.8–8.0 ppm (CDCl₃) | |
| ESI-MS ([M+H]⁺) | m/z 331.56 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
